molecular formula C7H8ClNO2 B12614010 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 920490-74-0

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B12614010
CAS No.: 920490-74-0
M. Wt: 173.60 g/mol
InChI Key: QYLCTMSOYURFHD-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is a versatile pyridine-based chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis. Pyridine and pyridinone scaffolds are recognized for their significant value in drug discovery, showcasing a wide array of applications in the development of new therapeutic agents . This compound features a chloropyridine core, a structure frequently employed as a key intermediate in complex multi-step syntheses. The reactive chlorine atom and the methoxy group on the pyridinone ring make it a suitable precursor for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations to create novel chemical entities for biological screening . Researchers can leverage this scaffold to develop compounds for various investigative purposes. Similar N-alkylpyridin-2-one derivatives have been explored as positive allosteric modulators for targets such as the GluN2A subunit of the NMDA receptor, which is relevant for the treatment of cognitive impairment . Furthermore, tertiary diarylamines incorporating substituted pyridine rings have shown promise as potent inhibitors of tubulin polymerization, a mechanism relevant in anticancer research . The presence of both chloro and methoxy substituents on this heterocyclic frame offers a strategic point for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and safety assessments to determine the compound's suitability and properties for their specific scientific objectives.

Properties

CAS No.

920490-74-0

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

3-chloro-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H8ClNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3

InChI Key

QYLCTMSOYURFHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)Cl)OC

Origin of Product

United States

Preparation Methods

Chlorination of 4-Methoxy-1-methylpyridin-2(1H)-one

The first step in synthesizing 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one involves chlorination of 4-methoxy-1-methylpyridin-2(1H)-one using suitable chlorinating agents.

Reagents:

  • 4-Methoxy-1-methylpyridin-2(1H)-one
  • Phosphorus oxychloride (POCl₃)
  • Phosphorus pentachloride (PCl₅)

Procedure:

  • Dissolve 4-methoxy-1-methylpyridin-2(1H)-one in phosphorus oxychloride.
  • Add phosphorus pentachloride to the solution.
  • Heat the mixture to reflux at approximately 115°C for about two hours until chlorination is complete.
  • Cool the reaction mixture and add water to precipitate the product.
  • Filter and wash the resulting solid with water to obtain crude this compound.

Methoxylation

In some synthetic routes, an additional methoxylation step may be included to enhance yields or modify properties.

Reagents:

  • Methyl iodide (CH₃I)
  • A base such as potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the crude product from the chlorination step in a suitable solvent such as acetone.
  • Add potassium carbonate and methyl iodide to the solution.
  • Heat under reflux conditions for several hours.
  • Upon completion, cool the mixture and extract with an organic solvent like dichloromethane.
  • Wash, dry, and evaporate the solvent to yield pure this compound.

Alternative Synthetic Route via Cyclization

Another method involves cyclization of a precursor compound that contains both a methoxy and a chloro group.

Reagents:

  • Appropriate starting material that can undergo cyclization
  • Acid catalyst (e.g., hydrochloric acid)

Procedure:

  • Mix the starting material with an acid catalyst in a suitable solvent.
  • Heat under reflux conditions until cyclization occurs.
  • Isolate the product through filtration and purification techniques such as recrystallization or chromatography.
Step Method Key Reagents Conditions Yield
1 Chlorination POCl₃, PCl₅ Reflux at 115°C for 2 hours Moderate
2 Methoxylation Methyl iodide, K₂CO₃ Reflux in acetone High
3 Cyclization Precursor compound, HCl Reflux in acid Variable

Recent studies have emphasized optimizing reaction conditions for higher yields and purity of this compound:

Optimization Techniques

Researchers have explored various optimization techniques including:

  • Temperature Control: Maintaining precise temperatures during chlorination can significantly affect yield.
  • Solvent Selection: The choice of solvent during methoxylation impacts solubility and reaction rates.

Characterization

Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Example Characterization Data

Characteristic Observed Value
NMR Shift (δ) 4.55 (methoxy), 7.20 (aromatic protons)
Mass Spectrometry (m/z) Calculated: 173; Observed: 174

The synthesis of this compound involves careful selection of reagents and precise control over reaction conditions to ensure high yields and purity. Ongoing research continues to refine these methods, enhancing our understanding of this compound's properties and potential applications in various fields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application and target. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one with structurally related pyridin-2(1H)-one derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 1-CH₃, 3-Cl, 4-OCH₃ C₇H₈ClNO₂ 173.6 Not explicitly reported
3-Chloro-1-isopropyl-4-methylpyridin-2(1H)-one 1-CH(CH₃)₂, 3-Cl, 4-CH₃ C₉H₁₂ClNO 185.65 Irritant (H315, H319, H335)
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one 3-Cl, 5-Br, 6-CH₃ C₆H₅BrClNO 222.47 Not reported
3-Amino-4-arylpyridin-2(1H)-one derivatives 3-NH₂, 4-Ar (variable aryl) Variable Variable Antioxidant, luminescent
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one 1-(3-Cl-C₆H₄), 5-(2,4-diOH-benzoyl) C₁₉H₁₃ClN₂O₄ 368.77 Anticancer potential, H-bonding in crystal packing
Key Observations:

Chlorine at position 3 is common across analogs, suggesting a role in electronic modulation or intermolecular interactions (e.g., halogen bonding) . Amino groups (as in 3-amino derivatives) confer antioxidant and luminescent properties, highlighting the impact of electron-donating groups .

Safety and Hazard Profiles: The isopropyl analog (C₉H₁₂ClNO) exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to its lipophilic isopropyl group enhancing membrane permeability . Similar hazards may apply to the target compound, though direct data are lacking.

Biological Activity

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₇H₈ClN O₂
  • Molecular Weight: Approximately 175.6 g/mol

The presence of the chlorine atom at the 3-position and the methoxy group at the 4-position of the pyridine ring significantly influence its biological activity.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets, including:

  • Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptors: It could modulate receptor activity, influencing cellular signaling processes.
  • Nucleic Acids: Potential interactions with DNA or RNA may alter gene expression.

Further studies, including molecular docking and biochemical assays, are necessary to clarify these mechanisms .

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains:

Compound NameActivity TypeMIC (mg/mL)
Compound AAgainst S. aureus0.0124
Compound BAgainst E. coli0.0311

These findings suggest that this compound may also possess significant antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological implications of pyridine derivatives, providing insights into the potential applications of this compound:

  • Study on PDE Inhibition:
    • A study indicated that modifications in the pyridine ring could enhance potency against phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. The incorporation of methoxy and methyl groups resulted in improved potency .
  • Antiviral Activity:
    • Some derivatives have demonstrated antiviral properties against viruses like HSV and VSV. The structural characteristics that enhance binding affinity to viral targets could also apply to this compound .

Q & A

Q. What protocols validate the compound’s purity for pharmacological testing?

  • Methodological Answer : Orthogonal methods include HPLC-DAD (≥95% purity), elemental analysis (C, H, N within 0.4% of theoretical), and residual solvent analysis via GC-MS. For chiral analogs, chiral stationary phase HPLC ensures enantiomeric excess ≥99% .

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